3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
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Overview
Description
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a methyl group at the 1-position, an oxo group at the 2-position, and a propanoic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridone with methyl iodide to introduce the methyl group at the 1-position, followed by oxidation to form the oxo group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with a boronic acid group instead of a propanoic acid group.
2-Oxo-1,3-dioxolan-4-yl)methyl ester: Contains a dioxolan ring instead of a pyridinone ring.
Uniqueness
3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1784875-09-7 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(1-methyl-2-oxopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-5-4-7(6-8(10)11)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
MLGOQTYAPRIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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